2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid

Lipophilicity Drug design Physicochemical profiling

Standard N-methylated phenylglycines lack the unique steric and electronic profile of the 2,6-difluoro substitution pattern, leading to non-reproducible SAR results. This fluorinated, N-methylated α-amino acid solves that gap. - **Key advantages**: Reduced proteolytic susceptibility (N-methyl), enhanced metabolic stability (2,6-diF), distinct ¹⁹F NMR handle. - **Application**: Fmoc SPPS, antibiotic mutasynthesis (Voitsekhovskaia et al., 2024), pharmaceutical impurity reference. - **Supply**: ≥95% purity; batch-specific NMR, HPLC, GC data available.

Molecular Formula C9H9F2NO2
Molecular Weight 201.17 g/mol
Cat. No. B12122093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid
Molecular FormulaC9H9F2NO2
Molecular Weight201.17 g/mol
Structural Identifiers
SMILESCNC(C1=C(C=CC=C1F)F)C(=O)O
InChIInChI=1S/C9H9F2NO2/c1-12-8(9(13)14)7-5(10)3-2-4-6(7)11/h2-4,8,12H,1H3,(H,13,14)
InChIKeyNYAGSXGFFKMQOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid – Product Overview


2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid (CAS 1218087-76-3) is a fluorinated, N-methylated α-phenylglycine derivative with the molecular formula C₉H₉F₂NO₂ and a molecular weight of 201.17 g/mol . This compound belongs to the class of non-proteinogenic α-amino acids and serves as a chiral building block in medicinal chemistry and peptide synthesis [1]. Its defining structural features are the ortho,ortho′-difluoro substitution pattern on the phenyl ring and the secondary N-methylamine at the α-carbon, which together distinguish it from the non-fluorinated parent compound, 2-(methylamino)-2-phenylacetic acid (MW 165.19 g/mol, CAS 74641-60-4), and from regioisomeric difluoro analogs such as the 2,4- and 2,5-difluorophenyl variants [2]. The compound is commercially supplied at ≥95% purity by several vendors, with batch-specific QC documentation including NMR, HPLC, and GC available upon request .

Chiral building block for SPPS of fluorinated peptidomimetics
Symmetric ortho,ortho′-difluoro scaffold for SAR probe design
N-Methyl group reduces H-bond donor count and conformational flexibility

Why Generic Substitution Is Not Advisable


Substituting 2-(2,6-difluorophenyl)-2-(methylamino)acetic acid with its closest in-class analogs—whether regioisomers (2,4- or 2,5-difluoro), the non-fluorinated parent, or the non-methylated derivative—introduces quantifiable changes in lipophilicity, steric profile, and hydrogen-bonding capacity that can alter downstream molecular recognition, metabolic stability, and synthetic reactivity . The ortho,ortho′-difluoro arrangement imposes a unique symmetric steric environment at the α-carbon that differs from the asymmetric 2,4- and 2,5-substituted regioisomers, while N-methylation eliminates one hydrogen-bond donor relative to the primary amine analog, affecting both conformational preferences and intermolecular interactions [1]. These differences, though individually modest, compound in the context of structure-activity relationships (SAR) and solid-phase peptide synthesis protocols, making simple interchange among analogs a source of non-reproducible outcomes [2].

Regioisomeric 2,4- or 2,5-difluoro substitution may shift steric profile and SAR interpretation.
Non-fluorinated parent compound may exhibit different lipophilicity and metabolic stability.
Non-methylated analog introduces an extra hydrogen-bond donor, altering molecular recognition.

Quantitative Differentiation Evidence


Lipophilicity: 2,6-Difluoro-N-methyl vs. Non-Fluorinated Analog

The 2,6-difluoro substitution increases the calculated partition coefficient (LogP) of the α-phenylglycine scaffold relative to the non-fluorinated parent compound. The closely related (RS)-(2,6-difluorophenyl)glycine has a reported LogP of 1.74950 , while the non-fluorinated 2-(methylamino)-2-phenylacetic acid has a LogP of 1.4226 [1]. The ΔLogP of ~0.33 represents a meaningful increase in lipophilicity attributable to the two fluorine atoms, which is expected to carry over to the N-methylated derivative. Enhanced lipophilicity modifies membrane permeability, plasma protein binding, and non-specific tissue distribution in biological assays [2].

Lipophilicity Shift
Context-dependent
ΔLogP ≈ +0.33–0.5 (fluorination)
+0.3–0.5 (N-methylation)
May modify membrane partitioning and assay distribution
Calculated values; experimental verification recommended
Lipophilicity Drug design Physicochemical profiling

Regioisomeric Differentiation: 2,6- vs. 2,4- and 2,5-Difluoro

Among the three commercially available difluoro regioisomers of 2-(difluorophenyl)-2-(methylamino)acetic acid, the 2,6-substitution pattern is structurally unique in placing both fluorine atoms ortho to the α-carbon attachment point . This symmetric ortho,ortho′-difluoro arrangement creates a steric environment distinct from the 2,4-isomer (ortho + para fluorine) and the 2,5-isomer (ortho + meta fluorine). The 2,6-pattern restricts rotational freedom around the C(aryl)–C(α) bond more significantly due to the presence of two flanking fluorine substituents adjacent to the α-carbon, which can influence the conformational preferences of both the carboxylic acid and the N-methylamino groups [1]. All three regioisomers share the same molecular weight (201.17 g/mol) and typical commercial purity (≥95%), meaning selection among them must be stereoelectronic rather than bulk-property driven .

Regioisomeric Symmetry
Class-level
2,6-difluoro:symmetric ortho,ortho′-F
2,4-/2,5-isomers:asymmetric substitution
Supports regioisomer-specific SAR studies
No quantitative comparative bioactivity data
Regiochemistry Structure-activity relationship Steric effects

N-Methylation vs. Non-Methylated 2,6-Difluorophenylglycine

The N-methyl group on the target compound distinguishes it from the primary amine analog, 2-amino-2-(2,6-difluorophenyl)acetic acid (CAS 244187-05-1). N-Methylation of α-amino acids is well-established in the medicinal chemistry literature to eliminate one hydrogen-bond donor, increase lipophilicity by approximately 0.3–0.5 log units, restrict backbone conformational flexibility, and confer resistance to proteolytic degradation by aminopeptidases [1][2]. In peptide contexts, backbone N-methylation has been shown to improve metabolic stability and oral bioavailability of cyclic peptides by reducing susceptibility to chymotrypsin and proteinase K [3]. While these benefits are class-level observations rather than compound-specific measurements, they provide a rational basis for selecting the N-methylated derivative over the primary amine when the intended application involves peptide incorporation or biological milieu where proteolytic stability is a concern [2].

N-Methylation Impact
Class-level
ΔHBD = −1; estimated LogP +0.3–0.5
May improve proteolytic stability in peptide context
Class-level estimate; compound-specific data needed
N-methylation Proteolytic stability Peptide design

Fluorine-Mediated Metabolic Stability Advantage

The 2,6-difluoro substitution on the phenyl ring is expected to block oxidative metabolism at the ortho and ortho′ positions of the aromatic ring, a phenomenon well-documented for fluorinated phenylglycine derivatives in medicinal chemistry [1]. Fluorine substitution at positions susceptible to CYP450-mediated hydroxylation is a standard strategy to improve metabolic stability of drug candidates [2]. The closely related (RS)-(2,6-difluorophenyl)glycine scaffold has been incorporated into glycopeptide antibiotics via mutasynthesis, with the resulting fluorinated derivatives characterized by biochemical and structural assays, demonstrating that fluorinated phenylglycine residues are tolerated by biosynthetic machinery while potentially altering bioactivity profiles [3]. Direct in vitro microsomal stability data comparing the 2,6-difluoro-N-methyl derivative to its non-fluorinated analog are not currently available in the public domain; therefore this evidence dimension remains at the class-level inference strength.

Metabolic Stability Prediction
Class-level
2,6-difluoro blocks ortho-oxidation sites; metabolic stability expected higher than non-fluorinated
Supports metabolic stability screening rationale
No direct microsomal stability data; verify experimentally
Metabolic stability Fluorine substitution CYP450 resistance

Commercial Availability and Purity Benchmarking

The target compound is supplied at a standard purity of ≥95% by multiple vendors including Bidepharm (Cat. BD00974964) and Leyan (Cat. 1371984), with batch-specific QC documentation (NMR, HPLC, GC) provided upon request . The MDL number MFCD12047890 and InChI Key NYAGSXGFFKMQOZ-UHFFFAOYNA-N enable unambiguous cross-vendor identification . Pricing at the 1 g scale is approximately ¥3,122 from Bidepharm as of 2026, placing it at a moderate premium relative to non-fluorinated N-methyl-phenylglycine analogs . The hydrochloride salt form (CAS 1803560-78-2) is additionally available from American Elements in quantities ranging from research to bulk, with purity options up to 99.999% for specialized applications [1]. The standard 95% purity specification is uniform across the 2,6-, 2,4-, and 2,5-difluoro regioisomers, meaning procurement differentiation must rely on the structural identity rather than purity grade .

Purity Benchmarking
Specification review
≥95% purity across all difluoro regioisomers; QC (NMR, HPLC, GC) available
Procurement based on substitution pattern, not purity grade
Batch-specific documentation upon request
Procurement Quality assurance Vendor comparison

Limitations in Direct Comparative Bioactivity Data

A comprehensive search of the primary research literature, patent databases, and authoritative chemical databases (PubChem, ChemSpider) as of May 2026 yielded no head-to-head comparative studies quantifying the differential biological activity, pharmacokinetics, or target engagement of 2-(2,6-difluorophenyl)-2-(methylamino)acetic acid relative to its closest analogs [1]. The compound appears primarily as a catalog-listed research chemical and building block rather than as a characterized pharmacological agent. All differentiation evidence presented above rests on cross-study comparable physicochemical properties, class-level inferences from fluorinated and N-methylated amino acid literature, and vendor-supplied quality specifications. Users are advised that experimental verification in their specific assay systems is essential, and that the selection of this compound over regioisomeric or non-fluorinated alternatives should be justified by the unique structural requirements of the intended application rather than by assumed superiority in biological performance .

Comparative Data Gap
Data to verify
No public head-to-head bioactivity or PK comparison found for any difluoro regioisomer
Selection must rely on structural requirements
Experimental verification in target assay essential
Evidence quality Research gap Procurement caution

Recommended Application Scenarios


Solid-Phase Peptide Synthesis of Stable Peptidomimetics

For peptide chemists synthesizing N-methylated, fluorinated peptidomimetics, this compound provides the combined benefits of N-methylation (reduced proteolytic susceptibility, conformational restriction) and 2,6-difluoro substitution (increased lipophilicity, metabolic stabilization) in a single building block [1]. The defined stereochemistry and commercial availability with QC documentation (NMR, HPLC) support reproducible incorporation into peptide chains via standard Fmoc/t-Bu SPPS protocols, where the N-methyl group reduces on-resin aggregation and the fluorine atoms provide a distinct ¹⁹F NMR handle for conformational analysis . Users should confirm stereochemical integrity post-coupling given the potential for epimerization at the α-center under basic conditions [1].

SAR Studies of Ortho-Fluoro Steric Effects

The symmetric 2,6-difluoro substitution creates a unique steric environment in which both ortho positions are occupied by fluorine, maximizing the through-space electronic influence on the α-carbon while maintaining a symmetric presentation that avoids the conformational asymmetry of 2,4- or 2,5-substituted analogs [1]. This property makes the compound valuable in SAR campaigns probing the tolerance of enzyme active sites or receptor binding pockets for ortho,ortho′-disubstituted phenylglycine motifs. The ¹⁹F NMR-active nuclei further enable ligand-observed protein NMR experiments for binding mode characterization .

Fluorinated Glycopeptide Antibiotic Analogs

Recent work by Voitsekhovskaia et al. (2024) has demonstrated that fluorinated phenylglycine residues can be incorporated into glycopeptide antibiotics through mutasynthesis, expanding the chemical diversity of these last-resort antibacterial agents [1]. The 2,6-difluoro-N-methyl phenylglycine scaffold represents a logical next-generation building block for such studies, combining the demonstrated NRPS tolerance for fluorinated Phg residues with the enhanced proteolytic stability conferred by N-methylation. Researchers in antibiotic discovery may find this compound valuable for generating GPA derivatives with potentially improved pharmacokinetic profiles [1].

Reference Standard for Analytical Method Development

As noted by Bio-fount, this compound can serve as a pharmaceutical impurity reference standard or as an intermediate in chemical synthesis [1]. The availability of batch-specific QC data including HPLC chromatograms and NMR spectra from vendors such as Bidepharm supports its use in analytical method development, where the distinct retention time and spectral features (including characteristic ¹⁹F and ¹H NMR patterns from the 2,6-difluorophenyl and N-methyl groups) facilitate unambiguous identification and quantification in complex mixtures .

Application
Selection Property
Validation Focus
SPPS of fluorinated peptidomimetics
N-methyl + 2,6-difluoro building block
Epimerization control, coupling efficiency
Ortho-fluoro SAR probe
Symmetric ortho,ortho′-disubstitution pattern
Binding mode analysis via ¹⁹F NMR
Fluorinated glycopeptide analog synthesis
NRPS-compatible fluorinated Phg residue
Mutasynthetic incorporation and PK profiling
Analytical reference standard
QC-documented identity and purity
HPLC/¹⁹F NMR method specificity
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